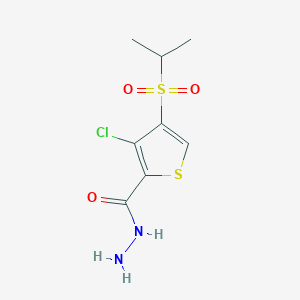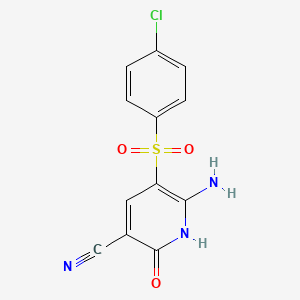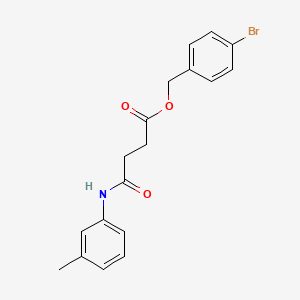![molecular formula C24H20N4O3 B1224930 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1224930.png)
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-phenyl-5-pyrimidinyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical structure of 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione allows for its involvement in various synthesis reactions. It can react with aromatic aldehydes, heterocyclic aldehydes, and diketones to form derivatives of 5-arylmethylidene(hetarylmethylidene), highlighting its versatility in creating diverse chemical compounds (Yurtaeva & Tyrkov, 2016).
The molecule can be synthesized by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, indicating a pathway for its production (Beck & Gajewski, 1976).
The reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate leads to various products, demonstrating its reactivity and potential for generating diverse molecules (Yamanaka, Niitsuma, & Sakamoto, 1979).
Biological and Medicinal Applications
A study on the synthesis of coumarin pyrazole pyrimidine derivatives and their antimicrobial activity revealed that certain compounds, including derivatives of 1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, exhibited moderate to good activity against various microorganisms (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
The preparation and reactions of some 2-arenecarbonylmethylthiopyrimidines, which include derivatives of the compound , show its potential use in synthesizing compounds with varying biological activities (Hurst et al., 1988).
Advanced Materials and Physical Chemistry Applications
The compound's derivatives have been utilized in the synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, which are evaluated for their antibacterial and antifungal activities, indicating its relevance in the development of new materials with potential biological applications (Srinivas, Nagaraj, & Reddy, 2008).
Crystal structure analysis of derivatives such as 1,3,5-trimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrithione helps in understanding the molecular geometry and potential interactions in crystal lattices, which can be crucial for materials science and pharmaceutical formulation (Takechi, Kubo, Takahashi, & Matsumoto, 2010).
The compound's involvement in host-guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes showcases its potential application in the development of novel sensors and indicators in analytical chemistry (Tirapegui et al., 2006).
Propiedades
Nombre del producto |
1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione |
|---|---|
Fórmula molecular |
C24H20N4O3 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(5E)-5-[(2-phenylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H20N4O3/c1-15(2)17-8-10-19(11-9-17)28-23(30)20(22(29)27-24(28)31)12-16-13-25-21(26-14-16)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,27,29,31)/b20-12+ |
Clave InChI |
AGXWWAUSOBQQID-UDWIEESQSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=C(N=C3)C4=CC=CC=C4)/C(=O)NC2=O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=C(N=C3)C4=CC=CC=C4)C(=O)NC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1224848.png)

![1-(3,5-Dichlorophenyl)-3-[2-(2-furanylmethylthio)ethyl]urea](/img/structure/B1224851.png)
![2-[[Sulfanylidene-[[2,2,2-trichloro-1-[(1-oxo-2-phenoxyethyl)amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1224852.png)

![1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol](/img/structure/B1224855.png)
![{2-[(E)-3-(2-Chloro-phenyl)-acryloylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B1224856.png)
![3-[[1-Oxo-2-[(4,6,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1224857.png)
![(4-Ethoxyphenyl)-[4-[(4-ethoxyphenyl)-oxomethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B1224858.png)

![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B1224862.png)
![2-[[[4-(Diethylsulfamoyl)phenyl]-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1224864.png)
![3-[(4-Chlorophenyl)-oxomethyl]-2-phenyl-7-indolizinecarboxylic acid](/img/structure/B1224871.png)
![2-[7-chloro-2,3-dioxo-4-(phenylmethyl)-1-quinoxalinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B1224872.png)